molecular formula C15H17N3O2S B11275128 2-(2-acetamidothiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide

2-(2-acetamidothiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B11275128
M. Wt: 303.4 g/mol
InChI Key: GWHSLJUFRMBTAW-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride to introduce the acetamido group.

    Coupling with 3,5-Dimethylaniline: The final step involves coupling the acetylated thiazole derivative with 3,5-dimethylaniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential use as a drug candidate for treating various diseases, given the biological activity of thiazole derivatives.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-DIMETHYLPHENYL)-2-(2-AMINO-1,3-THIAZOL-4-YL)ACETAMIDE: Similar structure but with an amino group instead of an acetamido group.

    N-(3,5-DIMETHYLPHENYL)-2-(2-HYDROXY-1,3-THIAZOL-4-YL)ACETAMIDE: Similar structure but with a hydroxy group instead of an acetamido group.

Uniqueness

N-(3,5-DIMETHYLPHENYL)-2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETAMIDE is unique due to the presence of both the acetamido group and the thiazole ring, which can confer specific biological activities and chemical reactivity that are distinct from other similar compounds.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C15H17N3O2S/c1-9-4-10(2)6-12(5-9)17-14(20)7-13-8-21-15(18-13)16-11(3)19/h4-6,8H,7H2,1-3H3,(H,17,20)(H,16,18,19)

InChI Key

GWHSLJUFRMBTAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C)C

Origin of Product

United States

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